molecular formula C13H12N4 B5349226 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine

2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B5349226
M. Wt: 224.26 g/mol
InChI Key: SJKTZSQYBRCPAO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a fused ring system containing both imidazole and triazine moieties, with methyl and phenyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired triazine compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance reaction efficiency and scalability. Additionally, the use of metal-based catalysts and multicomponent reactions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds .

Scientific Research Applications

2,3-Dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an antifungal, anticancer, and antiviral agent. Its unique structure allows for interactions with various biological targets, making it a valuable scaffold for drug development.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The triazine ring system can interact with nucleic acids or proteins, leading to the modulation of biological pathways .

Comparison with Similar Compounds

  • 2,4,6-Trimethyl-1,3,5-triazine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 6-Phenyl-1,2,4-triazine-3,5-diamine

Comparison: Compared to these similar compounds, 2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific biological interactions and applications in materials science .

Biological Activity

2,3-Dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The compound's structure is characterized by a fused imidazo-triazine ring system, which contributes to its biological activity.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the triazine ring showed enhanced activity against breast and colon cancer cells.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of bacterial and fungal pathogens. In vitro studies revealed that it possesses notable activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines has been documented in several experimental models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency. For example, substituents that enhance lipophilicity tend to improve antimicrobial activity.
  • Ring Modifications : Modifications to the imidazo or triazine rings can lead to variations in biological activity. Compounds with additional nitrogen atoms or altered ring sizes have shown improved anticancer properties.

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AnticancerMCF-7 (breast cancer), HT-29 (colon cancer)IC50 values < 10 µM
AntimicrobialE. coli, S. aureus, C. albicansMIC values ranging from 0.5 to 5 µg/mL
Anti-inflammatoryLPS-induced macrophagesDecreased IL-6 and TNF-alpha levels

Case Studies

  • Anticancer Study : A study conducted by Marathe et al. demonstrated that derivatives of this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 8 µM. The study highlighted the importance of the phenyl substituent in enhancing anticancer activity.
  • Antimicrobial Evaluation : In a comparative study on antimicrobial efficacy against Staphylococcus aureus, compounds derived from this scaffold exhibited MIC values lower than standard antibiotics like ampicillin, indicating potential as new antimicrobial agents.
  • Inflammation Model : In a murine model of inflammation induced by LPS, treatment with this compound resulted in a significant reduction in inflammatory markers compared to untreated controls.

Properties

IUPAC Name

2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-10(2)16-17-8-12(15-13(17)14-9)11-6-4-3-5-7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKTZSQYBRCPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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